7-Methylquinoline-2-carboxylic acid
Overview
Description
7-Methylquinoline-2-carboxylic acid is a chemical compound with the molecular formula C11H9NO2. It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring with a methyl group at the 7th position and a carboxylic acid group at the 2nd position . The exact structure can be determined using various analytical techniques such as NMR, HPLC, LC-MS, and UPLC .Scientific Research Applications
Synthesis and Cytotoxic Activity
7-Methylquinoline-2-carboxylic acid derivatives have been synthesized for their potential cytotoxic activities. The study by Bu et al. (2001) on the synthesis and cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, highlights the preparation of carboxy derivatives from aminoanthraquinonecarboxylic acids. These derivatives demonstrated substantial growth delays against in vivo subcutaneous colon 38 tumors in mice, with some showing curative activity, indicating their potential in cancer treatment research (Bu et al., 2001).
Photolabile Protecting Groups
The use of this compound derivatives as photolabile protecting groups for carboxylic acids has been investigated. Fedoryak and Dore (2002) described the synthesis and photochemistry of a new photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ), showcasing its higher quantum efficiency and sensitivity to multiphoton-induced photolysis, which is crucial for in vivo applications (Fedoryak & Dore, 2002).
Antimicrobial Activity
Another significant application area is the development of antimicrobial agents. Bhatt and Agrawal (2010) reported on the microwave-irradiated synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives, which displayed in vitro antimicrobial activity against a broad spectrum of microorganisms, including Streptococcus pyrogenes and Pseudomonas aeruginosa. This underscores the potential of this compound derivatives in creating new antibiotics (Bhatt & Agrawal, 2010).
Herbicide Photodegradation
The photodegradation of quinolinecarboxylic herbicides in aqueous systems, as studied by Pinna and Pusino (2012), indicates the environmental applications of this compound derivatives. This research focused on the degradation of herbicides under UV light and sunlight, providing insights into environmental pollution management (Pinna & Pusino, 2012).
Palladium-Catalyzed Arylation and Alkylation
Research by Shabashov and Daugulis (2010) on the palladium-catalyzed arylation and alkylation of sp^2 and sp^3 carbon-hydrogen bonds in carboxylic acid derivatives showcases the chemical versatility and synthetic utility of this compound derivatives in organic synthesis (Shabashov & Daugulis, 2010).
Properties
IUPAC Name |
7-methylquinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-2-3-8-4-5-9(11(13)14)12-10(8)6-7/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSSUARWYWJXCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620090 | |
Record name | 7-Methylquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75434-10-5 | |
Record name | 7-Methylquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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